molecular formula C14H15NS B3374467 2-[(2,5-Dimethylphenyl)sulfanyl]aniline CAS No. 1019391-62-8

2-[(2,5-Dimethylphenyl)sulfanyl]aniline

Cat. No.: B3374467
CAS No.: 1019391-62-8
M. Wt: 229.34 g/mol
InChI Key: CRIVZUILMMIFGY-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)sulfanyl]aniline is an organic compound with the molecular formula C14H15NS It is characterized by the presence of a sulfanyl group attached to an aniline moiety, with two methyl groups positioned at the 2 and 5 positions on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]aniline typically involves the reaction of 2,5-dimethylthiophenol with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens for halogenation, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)sulfanyl]aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)sulfanyl]aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
  • 2-[(2,6-Dimethylphenyl)sulfanyl]aniline
  • 2-[(3,5-Dimethylphenyl)sulfanyl]aniline

Uniqueness

2-[(2,5-Dimethylphenyl)sulfanyl]aniline is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS/c1-10-7-8-11(2)14(9-10)16-13-6-4-3-5-12(13)15/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIVZUILMMIFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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